(5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
This compound features a methanone core bridging a 5-chlorothiophen-2-yl group and a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazole moiety. Synthesis likely involves condensation reactions between chlorothiophene carbonyl precursors and thiadiazole-functionalized piperidines, analogous to methods in and .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS2/c1-8-15-16-12(19-8)9-3-2-6-17(7-9)13(18)10-4-5-11(14)20-10/h4-5,9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWPMGIMBUNWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and piperidine derivatives. One common approach is to first synthesize the 5-chlorothiophene-2-carboxylic acid, which is then coupled with the appropriate piperidine derivative containing the 5-methyl-1,3,4-thiadiazol-2-yl group. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiophene Ring
The 5-chlorothiophene group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example, reaction with sodium methoxide in dimethylformamide (DMF) at 80°C replaces the chlorine atom with methoxy or other nucleophiles (e.g., amines, thiols). This reactivity is analogous to derivatives in, where Suzuki coupling was employed for functionalization.
| Reaction Conditions | Reagents | Product Yield | Reference |
|---|---|---|---|
| DMF, 80°C, 12 h | NaOCH₃ | 72% | |
| Ethanol, reflux, 6 h | NH₃ (aq.) | 65% |
Functionalization of the Piperidine Amine
The piperidine nitrogen participates in alkylation or acylation reactions. For instance, treatment with acetyl chloride in dichloromethane (DCM) yields the corresponding acetamide derivative. Similar alkylation pathways are reported in, where piperidine derivatives were modified to enhance pharmacokinetic properties.
Example Reaction:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Benzyl bromide | THF | 25°C | 68% |
| Acetic anhydride | DCM | 0°C → RT | 81% |
Thiadiazole Ring Reactivity
The 5-methyl-1,3,4-thiadiazole ring demonstrates electrophilic substitution at the sulfur and nitrogen atoms. Bromination using N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the C-5 position, as observed in . Additionally, thiadiazoles undergo cyclocondensation with hydrazines to form triazole hybrids.
Key Reaction Pathways:
-
Bromination:
-
Hydrazine cyclization:
Methanone Group Transformations
The central methanone carbonyl is susceptible to nucleophilic attack. Reduction with sodium borohydride (NaBH₄) in methanol yields the secondary alcohol, while Grignard reagents (e.g., CH₃MgBr) produce tertiary alcohols. These reactions mirror methodologies in , where ketone reduction was critical for analog synthesis.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | Secondary alcohol | 85% |
| Grignard addition | CH₃MgBr, THF | Tertiary alcohol | 78% |
Cross-Coupling Reactions
The chlorothiophene moiety enables palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions with aryl boronic acids form biaryl systems, as demonstrated in. Similarly, Stille couplings with organotin reagents extend conjugation for optoelectronic applications.
Example Suzuki Reaction:
| Catalyst | Base | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | 90°C | 63% |
| PdCl₂(dppf) | K₃PO₄ | 100°C | 71% |
Biological Activity and Derivatization
Derivatives of this compound show promise as kinase inhibitors and antimicrobial agents. For instance, thiadiazole-piperidine hybrids in exhibited CDK9 inhibition (IC₅₀ = 3–7 nM), while chlorothiophene derivatives in demonstrated antiviral activity against HSV-1 (EC₅₀ = 1.2 μM).
Structure-Activity Relationships (SAR):
Stability and Degradation Pathways
Under acidic conditions (HCl, reflux), the compound undergoes hydrolysis of the thiadiazole ring, forming thiourea intermediates. Photodegradation studies in revealed a half-life of 48 h under UV light (λ = 254 nm), with major degradation products including sulfonic acid derivatives.
Scientific Research Applications
Structural Characteristics
This compound features a thiophene ring substituted with chlorine and a piperidine moiety attached to a thiadiazole. The unique structural attributes suggest that it may exhibit interesting biological activities, particularly as an inhibitor or modulator in various biochemical pathways.
Pharmacological Applications
-
Antimicrobial Activity
- Compounds with similar structures have been shown to possess antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazoles have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the thiadiazole structure can enhance antibacterial efficacy .
- Antiviral Properties
-
Anticancer Activity
- The structural components of this compound may also contribute to anticancer properties. Thiadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Biochemical Mechanisms
The mechanisms by which (5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone exerts its effects are likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, thereby modulating biological pathways that lead to therapeutic effects. Structure-activity relationship studies indicate that the presence of chlorine and thiadiazole moieties can significantly influence binding affinity and selectivity.
- Molecular Docking Studies : Computational studies involving molecular docking have provided insights into how this compound interacts with target proteins at the molecular level, further elucidating its potential therapeutic mechanisms .
Synthesis and Characterization
The synthesis of (5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves several synthetic routes that are optimized based on desired biological activity. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Activity
A study on a series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives demonstrated that compounds with similar structural motifs exhibited potent antibacterial activity against Staphylococcus aureus. This suggests that (5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone could be explored further for its antibacterial properties through similar methodologies .
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences and similarities with key analogs:
Physicochemical Properties
- Solubility: The sulfonyl group in ’s compound likely increases aqueous solubility compared to the target’s methanone bridge . The methyl group on the thiadiazole in the target may reduce crystallinity, enhancing solubility relative to bulkier substituents (e.g., phenyl in ) .
Bioactivity Insights
- Thiadiazole Derivatives : emphasizes that thiadiazoles exhibit insecticidal and fungicidal activities, likely due to interactions with enzyme active sites or microbial membranes . The target’s 5-methyl-thiadiazole may optimize steric bulk for target binding compared to phenyl or amine substituents.
- Chlorothiophene Role : The 5-Cl-thiophene in the target and ’s compound could enhance bioactivity by resisting oxidative metabolism, a feature critical in agrochemicals (as implied in ) .
Biological Activity
The compound (5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound based on various studies, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiophene ring and a piperidine moiety linked to a 1,3,4-thiadiazole group, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:
- A study reported that certain 1,3,4-thiadiazole derivatives exhibited significant growth inhibition against breast cancer MCF-7 cells with an IC50 of 0.28 µg/mL. These compounds induced cell cycle arrest at the G2/M phase, indicating their potential as effective anticancer agents .
- Another research demonstrated that derivatives containing piperidine rings showed enhanced antitumor activity against various cancer cell lines. The incorporation of lipophilic groups was found to improve the cytotoxic effects significantly .
Antimicrobial Activity
The antimicrobial properties of 1,3,4-thiadiazole derivatives are well-documented:
- A recent study evaluated several novel 1,3,4-thiadiazole compounds for their antimicrobial efficacy. The findings revealed that these compounds exhibited strong bacteriostatic effects against multiple strains of bacteria .
- Specifically, certain derivatives were noted for their ability to inhibit biofilm formation in Klebsiella pneumoniae, suggesting potential applications in treating biofilm-related infections .
The mechanisms underlying the biological activities of thiadiazole derivatives are diverse:
- Antitumor Mechanism : Thiadiazole compounds have been shown to inhibit DNA and RNA synthesis without affecting protein synthesis. This selective action disrupts cellular replication processes critical in cancer cell proliferation .
- Antimicrobial Mechanism : The presence of the thiadiazole moiety allows for interactions with key biological targets involved in bacterial growth and survival. This includes inhibition of efflux pumps and biofilm formation mechanisms .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds:
| Substituent | Effect on Activity |
|---|---|
| Piperidine Ring | Enhances lipophilicity and cytotoxicity |
| Chlorine Substitution | Increases potency against cancer cells |
| Variations at Position 2 | Modifies antimicrobial activity |
Research indicates that modifications at specific positions on the thiadiazole ring significantly influence both anticancer and antimicrobial activities .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Case Study on Anticancer Activity : A derivative with a similar structure was tested against human hepatocellular carcinoma (HepG2) cells and showed promising results with an IC50 value significantly lower than standard chemotherapeutics .
- Case Study on Antimicrobial Properties : A series of thiadiazole derivatives were evaluated for their ability to inhibit bacterial strains responsible for nosocomial infections. Results indicated a strong correlation between structural modifications and increased antibacterial activity .
Q & A
Q. What synthetic routes are recommended for preparing (5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone?
Answer: The synthesis involves two key steps: (1) preparation of the 5-methyl-1,3,4-thiadiazole-piperidine moiety and (2) coupling with the 5-chlorothiophene carbonyl group.
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Thiadiazole-Piperidine Synthesis :
-
Coupling Reaction :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiadiazole formation | POCl₃, 90°C, 3h | ~65–70% | |
| Coupling | Toluene, reflux, 24h | ~50–60% |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Answer: Combine chromatographic and spectroscopic methods:
Q. What solvents and storage conditions are optimal for this compound?
Answer:
- Solubility : DMSO > DMF > ethanol (sparingly soluble in water) .
- Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of the thiadiazole-piperidine and chlorothiophene units?
Answer:
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Catalyst Screening : Test Brønsted acids (e.g., toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
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Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 hour vs. 24 hours) while maintaining 60–70°C .
-
Table :
Catalyst Time Yield Toluenesulfonic acid 24h 60% ZnCl₂ 6h 55% Microwave (no catalyst) 1h 58%
Q. How to address contradictory spectral data during structural characterization?
Answer:
Q. What methodologies are suitable for studying the compound’s bioactivity (e.g., enzyme inhibition)?
Answer:
Q. How to resolve low reproducibility in synthetic batches?
Answer:
Q. What analytical techniques differentiate polymorphic forms of this compound?
Answer:
Q. How to design stability studies under physiological conditions?
Answer:
Q. What computational tools predict the compound’s reactivity or binding modes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
